5-Chloro-2-nitrodiphenylamine

Catalog No.
S1524111
CAS No.
25781-92-4
M.F
C12H9ClN2O2
M. Wt
248.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-nitrodiphenylamine

CAS Number

25781-92-4

Product Name

5-Chloro-2-nitrodiphenylamine

IUPAC Name

5-chloro-2-nitro-N-phenylaniline

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

InChI

InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H

InChI Key

FPKHZBVGKMTUHB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Synonyms

5-Chloro-2-nitro-N-phenyl-benzenamine; 5-Chloro-2-nitro-diphenylamine; 2-Nitro-5-chlorodiphenylamine; 5-Chloro-2-nitro-N-phenylbenzenamine;

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

5-Chloro-2-nitrodiphenylamine is an organic compound characterized by the molecular formula C₁₂H₉ClN₂O₂. It is a derivative of diphenylamine, where a chlorine atom and a nitro group are substituted on the benzene rings. This compound is recognized for its utility in various chemical processes and industrial applications, particularly as an intermediate in the synthesis of dyes and pharmaceuticals .

Currently, there is no scientific research readily available detailing the mechanism of action of 5-chloro-2-nitrodiphenylamine.

Due to the lack of specific research on 5-chloro-2-nitrodiphenylamine, it is advisable to handle it with caution assuming similar properties to other aromatic nitro compounds. These compounds can be:

  • Irritating: May cause skin, eye, and respiratory tract irritation upon contact or inhalation [].
  • Potentially explosive: Nitro compounds can be explosive under certain conditions, especially in the presence of heat, shock, or strong acids/bases [].

Synthesis and Characterization:

5-Chloro-2-nitrodiphenylamine (CAS Number: 25781-92-4) is a well-documented organic compound, with various methods reported for its synthesis in scientific literature. Researchers have employed different techniques, including nitration of 5-chloroaniline followed by reductive amination and nucleophilic aromatic substitution reactions. PubChem, National Institutes of Health: )

Characterization of the synthesized product is crucial for confirming its identity and purity. Researchers typically utilize various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, to analyze the synthesized 5-Chloro-2-nitrodiphenylamine. Sigma-Aldrich:

Potential Applications:

While the specific scientific research applications of 5-Chloro-2-nitrodiphenylamine are not extensively documented, its chemical structure suggests some potential areas of interest:

  • Organic synthesis: The presence of a nitro group and a chloro substituent makes 5-Chloro-2-nitrodiphenylamine a potentially valuable intermediate in organic synthesis. The reactive functional groups could allow further chemical transformations to generate diverse new molecules.
  • Material science: The aromatic rings and functional groups in 5-Chloro-2-nitrodiphenylamine could be of interest for the development of novel materials with specific properties. For example, the nitro group can be used to introduce specific functionalities, while the chloro group can participate in cross-linking reactions.
, including:

  • Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Substitution: The chlorine atom can be replaced by nucleophiles, such as sodium methoxide, leading to the formation of derivatives like 5-methoxy-2-nitrodiphenylamine.

Common Reagents and Conditions

  • For Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as solvent.
  • For Substitution: Sodium methoxide in methanol.

Major Products Formed

  • From reduction: 5-Chloro-2-aminodiphenylamine.
  • From substitution: 5-Methoxy-2-nitrodiphenylamine .

The synthesis of 5-Chloro-2-nitrodiphenylamine typically involves the nitration of 2-chlorodiphenylamine. This process is conducted using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures. The nitration introduces a nitro group into the aromatic ring, resulting in the desired compound. In industrial settings, this process is optimized for higher yields and purity through careful control of reaction conditions .

5-Chloro-2-nitrodiphenylamine finds applications across various fields:

  • Chemical Industry: Used as an intermediate for synthesizing dyes and pharmaceuticals.
  • Rubber Industry: Acts as a stabilizer and antioxidant.
  • Research: Investigated for its potential therapeutic properties in medicinal chemistry .

Several compounds share structural similarities with 5-Chloro-2-nitrodiphenylamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
N-(4-Chlorophenyl)-2-nitroaniline23008-56-20.98
4-Chloro-N-methyl-2-nitroaniline15950-17-10.98
N-(4,5-Dichloro-2-nitrophenyl)acetamide5462-30-60.86
5-Chloro-4-methyl-2-nitroaniline7149-80-60.79

Uniqueness

What sets 5-Chloro-2-nitrodiphenylamine apart from these similar compounds is its specific combination of chlorine and nitro substituents on the diphenylamine structure, which influences its reactivity and biological activity profiles uniquely compared to its analogs .

5-Chloro-2-nitrodiphenylamine exhibits a distinctive molecular architecture where the diphenylamine core is modified with a chlorine substituent at the 5-position and a nitro group at the 2-position of one phenyl ring. The compound crystallizes as a red powder with characteristic physical properties that distinguish it from related diphenylamine derivatives. The IUPAC Standard InChI identifier FPKHZBVGKMTUHB-UHFFFAOYSA-N provides unambiguous chemical identification, while the CAS Registry Number 25781-92-4 ensures proper cataloging in chemical databases.

The infrared spectroscopic analysis reveals characteristic absorption patterns consistent with the presence of both nitro and aromatic amine functional groups. Gas-phase IR spectrum data from NIST demonstrates distinct peaks attributable to nitrogen-oxygen stretching vibrations and aromatic carbon-hydrogen bonds. The compound's red appearance results from extended conjugation between the electron-rich diphenylamine system and the electron-deficient nitro group, creating charge-transfer characteristics that influence both its optical properties and reactivity patterns.

Thermal stability analysis indicates that 5-chloro-2-nitrodiphenylamine remains stable under normal storage conditions, though thermal decomposition can lead to the release of irritating gases and vapors at elevated temperatures. The compound should be protected from oxidizing agents to prevent unwanted side reactions that could compromise product purity or safety.

Electrophilic Aromatic Substitution Pathways in Chlorinated Nitroarenes

The nitration of chlorinated diphenylamine derivatives proceeds via electrophilic aromatic substitution (EAS) mechanisms, where the nitronium ion (NO₂⁺) acts as the primary electrophile [2] [5]. In 5-chloro-2-nitrodiphenylamine synthesis, the chlorine substituent exerts a meta-directing influence, while the amine group’s lone pair activates the aromatic ring for electrophilic attack. However, the nitro group’s strong electron-withdrawing nature deactivates the ring, creating regioselectivity challenges.

Sulfuric acid plays a dual role: it protonates nitric acid to generate NO₂⁺ and stabilizes the intermediate arenium ion [2]. Kinetic studies show that nitration rates in mixed acid systems (H₂SO₄/HNO₃) follow second-order dependence on nitronium ion concentration [5]. For example, at 25°C, the rate constant for nitration of chlorodiphenylamine derivatives in 95% sulfuric acid is 0.69 M⁻¹s⁻¹, dropping to 0.41 M⁻¹s⁻¹ in 100% nitric acid due to reduced NO₂⁺ availability [5].

Table 1: Nitration Rate Constants of Chlorinated Diphenylamines

Acid SystemTemperature (°C)Rate Constant (M⁻¹s⁻¹)
95% H₂SO₄/HNO₃250.69
100% HNO₃250.41
90% H₂SO₄/HNO₃401.12

The nitro group’s positioning at the ortho site relative to the amine arises from the amine’s activating effect, which outweighs chlorine’s meta-directing influence [1]. Computational models indicate that the transition state for NO₂⁺ attack involves partial positive charge delocalization across the aromatic ring, stabilized by resonance with the amine group [6].

Transition Metal-Mediated C–N Coupling Dynamics

Synthetic routes to 5-chloro-2-nitrodiphenylamine often employ palladium-catalyzed C–N coupling to assemble the diphenylamine scaffold. The Buchwald-Hartwig amination reaction couples chloronitrobenzene derivatives with aniline precursors, leveraging Pd(OAc)₂/Xantphos catalyst systems to facilitate oxidative addition and reductive elimination steps [7].

Key factors influencing coupling efficiency include:

  • Electron-withdrawing substituents: The nitro group in chloronitrobenzene enhances oxidative addition rates by polarizing the C–Cl bond.
  • Ligand design: Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, favoring C–N bond formation [7].
  • Solvent effects: Polar aprotic solvents like DMF stabilize the palladium intermediate, achieving yields >80% at 110°C [7].

Table 2: Catalyst Performance in C–N Coupling Reactions

Catalyst SystemLigandYield (%)Reaction Time (h)
Pd(OAc)₂Xantphos8512
Pd₂(dba)₃BINAP7818
CuI1,10-Phenanthroline4524

Copper-mediated Ullmann couplings, though less efficient, offer cost advantages for large-scale synthesis. However, nitro groups necessitate higher temperatures (150–160°C) and prolonged reaction times, increasing side-product formation [7].

Byproduct Formation Analysis in Multi-Step Syntheses

Multi-step syntheses of 5-chloro-2-nitrodiphenylamine generate byproducts such as N-nitrosodiphenylamine (NDPhA) and 2,4-dinitrodiphenylamine, arising from nitrosation and over-nitration [4]. Kinetic models reveal NDPhA formation follows pseudo-first-order kinetics, with rate constants ranging from 1.95 × 10¹⁰ M⁻¹s⁻¹ (aqueous) to 9.24 × 10¹¹ M⁻¹s⁻¹ (atmospheric) [4] [6].

Table 3: Byproduct Distribution Under Varying Conditions

ConditionNDPhA Yield (%)Dinitro Derivative Yield (%)
200 kHz ultrasound56.612.3
600 kHz ultrasound34.18.7
pH 347.215.8
pH 1018.95.4

Nitrosation dominates under acidic conditions (pH 3–5), where protonated amine groups react with nitrous acid intermediates [4]. Conversely, alkaline conditions (pH >8) favor nitration by stabilizing the nitronium ion. Additives like Fe²⁺ and HCO₃⁻ suppress NDPhA by scavenging reactive nitrogen species, while Br⁻ enhances nitrosation via radical chain mechanisms [4].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25781-92-4

Wikipedia

5-Chloro-2-nitrodiphenylamine

Dates

Last modified: 08-15-2023

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